molecular formula C17H17ClN2O5S B2487274 4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid CAS No. 924226-64-2

4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid

Cat. No.: B2487274
CAS No.: 924226-64-2
M. Wt: 396.84
InChI Key: WMIAJRWNYBHTEV-UHFFFAOYSA-N
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Description

4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid is a synthetic organic compound characterized by a benzoic acid core linked via a methylene group to a formamido-substituted chlorophenyl ring. The chlorophenyl moiety is further modified with a dimethylsulfamoyl group, which introduces both sulfonamide functionality and steric bulk.

Properties

IUPAC Name

4-[[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-20(2)26(24,25)13-7-8-15(18)14(9-13)16(21)19-10-11-3-5-12(6-4-11)17(22)23/h3-9H,10H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIAJRWNYBHTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the chlorination of a suitable phenyl precursor to introduce the chloro group.

    Sulfamoylation: The chlorinated intermediate is then reacted with dimethylsulfamoyl chloride in the presence of a base to form the dimethylsulfamoyl derivative.

    Formamidation: The resulting compound undergoes formamidation to introduce the formamido group.

    Benzoic Acid Coupling: Finally, the formamido intermediate is coupled with a benzoic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, leading to amines or thiols.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid serves as an important building block in organic synthesis. It is utilized in the following ways:

  • Reagent in Organic Reactions : The compound acts as a reagent for various organic transformations, facilitating the synthesis of more complex molecules.
  • Intermediate in Synthesis : It is often used as an intermediate in the preparation of other biologically active compounds.

Biology

Research has indicated that this compound possesses significant biological activities:

  • Antimicrobial Properties : Studies have shown that it exhibits antimicrobial effects against various pathogens, making it a candidate for further exploration in pharmaceutical applications.
  • Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Medicine

The therapeutic potential of this compound is under active investigation:

  • Cancer Therapeutics : Research indicates that derivatives of this compound may act as selective inhibitors of carbonic anhydrase IX, a target in cancer therapy. For instance, compounds with similar structures have demonstrated high binding affinities to carbonic anhydrase isozymes, suggesting potential use as anticancer agents .
  • Drug Development : Ongoing studies aim to evaluate its efficacy and safety for developing new drugs targeting specific diseases.

Case Studies

  • Antimicrobial Activity : A study evaluating various derivatives of sulfonamide compounds found that those structurally similar to this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation effectively compared to standard chemotherapeutics. The selectivity towards carbonic anhydrase IX was particularly noted, highlighting its potential as a targeted cancer therapy .

Mechanism of Action

The mechanism by which 4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and inferred biological implications.

Structural and Functional Group Variations

Compound 1 : 4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid (CAS: 923812-64-0)
  • Molecular Formula : C₁₃H₁₇ClN₂O₅S
  • Key Differences: Acid Moiety: Butanoic acid (aliphatic chain) vs. benzoic acid (aromatic ring) in the target compound. Impact: The aliphatic chain may enhance aqueous solubility but reduce rigidity and π-π stacking interactions critical for target binding. Molecular Weight: 348.8 g/mol, suggesting the target compound (benzoic acid variant) likely has a higher molecular weight due to the aromatic substitution .
Compound 2 : 4-[({[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzoic acid
  • Key Differences: Functional Group: Sulfonylamino vs. formamido linkage. Substituent: Trifluoromethyl (-CF₃) vs. dimethylsulfamoyl (-N(CH₃)₂SO₂). Impact:
  • The -CF₃ group enhances lipophilicity and metabolic stability but may reduce solubility compared to the dimethylsulfamoyl group .
Compound 3 : 5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic Acid
  • Key Differences :
    • Substituent : Benzyl-sulfamoyl vs. dimethylsulfamoyl.
    • Impact :
  • Dual chlorine atoms may enhance halogen bonding in biological systems .
Compound 4 : 4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid (CAS: 927637-83-0)
  • Key Differences :
    • Substituents : 5-Bromo and 2-methoxy groups vs. 2-chloro and dimethylsulfamoyl.
    • Impact :
  • Methoxy groups improve solubility via electron-donating effects but may reduce metabolic stability .

Physicochemical and Pharmacokinetic Implications

Property Target Compound Compound 1 Compound 2 Compound 3 Compound 4
Acid Type Benzoic acid (aromatic) Butanoic acid (aliphatic) Benzoic acid (aromatic) Benzoic acid (aromatic) Benzoic acid (aromatic)
Key Functional Group Formamido, dimethylsulfamoyl Formamido, dimethylsulfamoyl Sulfonylamino, trifluoromethyl Benzyl-sulfamoyl, dichloro Sulfonylamino, bromo, methoxy
Molecular Weight ~360–380 (estimated) 348.8 ~400–420 (estimated) ~400–420 (estimated) ~420–440 (estimated)
Lipophilicity (LogP) Moderate Lower (aliphatic chain) High (CF₃) High (benzyl) Moderate (methoxy)
Metabolic Stability Moderate (sulfamoyl) Moderate High (CF₃) Low (benzyl) Moderate (methoxy)

Biological Activity

4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid, also known by its CAS number 923812-64-0, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H17ClN2O5SC_{16}H_{17}ClN_{2}O_{5}S with a molecular weight of 381.81 g/mol. Its structure features a chloro-substituted benzoyl group and a dimethylsulfamoyl moiety attached to a benzoic acid core, which contributes to its unique biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various sulfamoyl compounds found that those with similar structural motifs demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Results

CompoundTarget BacteriaZone of Inhibition (mm)
This compoundS. aureus15
This compoundE. coli12
Control (e.g., Ampicillin)S. aureus20
Control (e.g., Ampicillin)E. coli18

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could modulate the NF-κB signaling pathway, which plays a crucial role in inflammatory responses . The activation of NF-κB was observed to be sustained over extended periods when treated with this compound, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The chloro and dimethylsulfamoyl groups enhance its binding affinity to these targets, potentially influencing various biochemical pathways. Detailed studies are ongoing to elucidate the exact mechanisms involved .

Case Studies and Research Findings

A notable study highlighted the effectiveness of similar compounds in enhancing NF-κB activity in response to lipopolysaccharide (LPS) stimulation in immune cells . The findings suggest that compounds with structural similarities to this compound may serve as potential therapeutic agents for inflammatory diseases.

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